Nitration Reactivity: 78% Yield for 6-Nitrooxy Derivative Synthesis
6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one undergoes nitration at the 6-hydroxy position with nitric acid in acetic anhydride to afford 6-nitrooxy-3-oxabicyclo[3.3.1]nonan-9-one in 78% yield after 2.0 h [1]. This transformation is not accessible to the parent compound 3-oxabicyclo[3.3.1]nonan-9-one (CAS 101567-96-8), which lacks the hydroxyl handle and therefore cannot undergo this specific functionalization under identical conditions .
| Evidence Dimension | Nitration reaction yield for 6-position derivatization |
|---|---|
| Target Compound Data | 78% yield to 6-nitrooxy-3-oxabicyclo[3.3.1]nonan-9-one |
| Comparator Or Baseline | 3-Oxabicyclo[3.3.1]nonan-9-one (CAS 101567-96-8): reaction not applicable (no hydroxyl group) |
| Quantified Difference | Qualitative difference: reaction possible only for target compound |
| Conditions | Nitric acid, acetic anhydride, 2.0 h reaction time |
Why This Matters
This defined reactivity enables targeted synthesis of 6-position derivatives for structure-activity relationship (SAR) studies, which is not possible with the unsubstituted parent scaffold.
- [1] Molaid. 6-羟基-3-氧杂二环[3.3.1]壬烷-9-酮 | 851984-06-0. Molaid Compound Database. 2023. View Source
